molecular formula C7H10O5S-2 B1265132 3-(2-Methylsulfanyl)ethylmalate

3-(2-Methylsulfanyl)ethylmalate

Cat. No. B1265132
M. Wt: 206.22 g/mol
InChI Key: UZRMQJKPFRLIDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid;  major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.

Scientific Research Applications

1. Role in Flavor Development of Kiwifruit

Günther et al. (2010) studied the biosynthesis of 3-(methylsulfanyl)propionate esters in Actinidia chinensis kiwifruit. They found that these compounds, including variants similar to 3-(2-Methylsulfanyl)ethylmalate, are crucial for the development of flavor in ripe kiwifruit. The study suggests that these compounds have little impact on the flavor of commercially stored kiwifruit but are significant in fresh, ripe fruits (Günther, Matich, Marsh, & Nicolau, 2010).

2. Anticancer Properties

Leese et al. (2005) explored the antiproliferative properties of estrogen-3-O-sulfamates, including compounds with 2-methylsulfanyl substituents. These compounds, related in structure to 3-(2-Methylsulfanyl)ethylmalate, displayed significant anticancer activities against various human cancer cell lines. Their study indicates the potential of these compounds in cancer therapy (Leese et al., 2005).

3. Potential in Radiopharmaceutical Applications

Tosato et al. (2022) researched the coordination properties of Cu2+/Cu+ complexes with sulfur-pendant polyazamacrocycles, including those with methylsulfanyl groups similar to 3-(2-Methylsulfanyl)ethylmalate. Their findings suggest these compounds' potential in stabilizing medically relevant copper radioisotopes, indicating their use in radiopharmaceutical applications (Tosato et al., 2022).

properties

Product Name

3-(2-Methylsulfanyl)ethylmalate

Molecular Formula

C7H10O5S-2

Molecular Weight

206.22 g/mol

IUPAC Name

2-hydroxy-3-(2-methylsulfanylethyl)butanedioate

InChI

InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2

InChI Key

UZRMQJKPFRLIDG-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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